molecular formula C14H14BrN3O2 B2743929 7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one CAS No. 2249157-80-8

7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one

Cat. No. B2743929
CAS RN: 2249157-80-8
M. Wt: 336.189
InChI Key: MLTYJSCGLIKFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one, also known as BRD0705, is a synthetic compound with potential applications in scientific research. This compound is a spirocyclic lactam that contains a benzoxazole ring and a diazaspiro nonane scaffold. BRD0705 has been shown to have promising biological activity, making it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one acts as a selective inhibitor of HDAC6, a class IIb HDAC that is involved in the regulation of microtubule dynamics and cellular trafficking. By inhibiting HDAC6, this compound can alter the acetylation status of various proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its HDAC inhibitory activity, this compound has been found to induce autophagy, a cellular process involved in the degradation of damaged or unwanted proteins and organelles. This compound has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one in laboratory experiments is its selectivity for HDAC6, which allows for targeted modulation of this enzyme without affecting other HDACs. However, one limitation is the lack of specificity for other cellular targets, which could potentially lead to off-target effects.

Future Directions

There are several potential future directions for research involving 7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one. One area of interest is the development of more potent and selective HDAC6 inhibitors based on the structure of this compound. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying the effects of this compound on cellular processes such as autophagy and inflammation. Finally, the potential therapeutic applications of this compound in the treatment of various diseases should be explored in greater detail.

Synthesis Methods

The synthesis of 7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one involves a multi-step process that begins with the preparation of 5-bromo-2-aminobenzoxazole. This intermediate is then reacted with 1,7-dibromoheptane to form the spirocyclic lactam. The final compound is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one has been studied for its potential use in various scientific research applications. One area of interest is its ability to modulate the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to have therapeutic potential in the treatment of cancer and other diseases.

properties

IUPAC Name

7-(5-bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c15-9-1-2-11-10(7-9)16-13(20-11)18-5-3-14(4-6-18)8-12(19)17-14/h1-2,7H,3-6,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTYJSCGLIKFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)N2)C3=NC4=C(O3)C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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